[5-(2-Aminophenyl)furan-2-yl](phenyl)methanone
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Overview
Description
5-(2-Aminophenyl)furan-2-ylmethanone is an organic compound with a complex structure that includes a furan ring, an aminophenyl group, and a phenylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminophenyl)furan-2-ylmethanone typically involves the reaction of 2-aminobenzophenone with furan-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for 5-(2-Aminophenyl)furan-2-ylmethanone are not well-documented in the literature. it is likely that similar synthetic routes as those used in laboratory settings are employed, with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(2-Aminophenyl)furan-2-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The aminophenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups attached to the aminophenyl moiety.
Scientific Research Applications
5-(2-Aminophenyl)furan-2-ylmethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Industry: It may be used in the development of new materials with unique properties, such as polymers or advanced composites.
Mechanism of Action
The mechanism of action of 5-(2-Aminophenyl)furan-2-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzophenone: A precursor in the synthesis of 5-(2-Aminophenyl)furan-2-ylmethanone.
Phenylfuran derivatives: Compounds with similar furan and phenyl structures but different functional groups.
Aminophenyl ketones: Compounds with similar aminophenyl and ketone functionalities.
Uniqueness
5-(2-Aminophenyl)furan-2-ylmethanone is unique due to its combination of a furan ring, an aminophenyl group, and a phenylmethanone moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
55578-82-0 |
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Molecular Formula |
C17H13NO2 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
[5-(2-aminophenyl)furan-2-yl]-phenylmethanone |
InChI |
InChI=1S/C17H13NO2/c18-14-9-5-4-8-13(14)15-10-11-16(20-15)17(19)12-6-2-1-3-7-12/h1-11H,18H2 |
InChI Key |
RQIVWFXHYHBSMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(O2)C3=CC=CC=C3N |
Origin of Product |
United States |
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